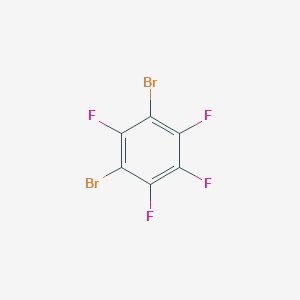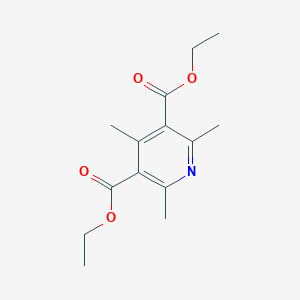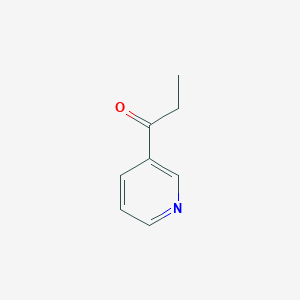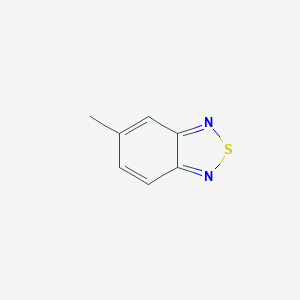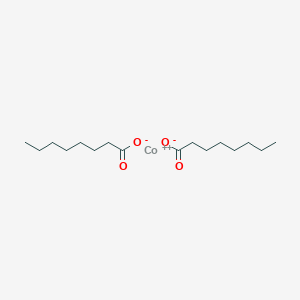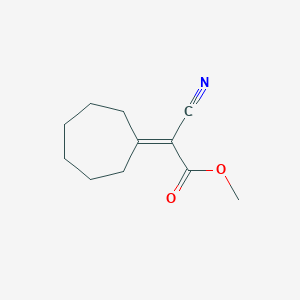
Methyl cyanocycloheptylideneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyanocycloheptylideneacetate (MCC) is a chemical compound with the molecular formula C10H11NO2. It belongs to the family of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. MCC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
Methyl cyanocycloheptylideneacetate exerts its therapeutic effects through multiple mechanisms of action. It is known to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense and cytoprotection. Methyl cyanocycloheptylideneacetate also inhibits the activity of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and cell survival. Additionally, Methyl cyanocycloheptylideneacetate has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
生化和生理效应
Methyl cyanocycloheptylideneacetate has been shown to have various biochemical and physiological effects. In cancer cells, Methyl cyanocycloheptylideneacetate induces apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins. In neurons, Methyl cyanocycloheptylideneacetate protects against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the activity of pro-inflammatory mediators. In immune cells, Methyl cyanocycloheptylideneacetate inhibits the production of pro-inflammatory cytokines and reduces inflammation by inhibiting the activity of NF-κB and other transcription factors.
实验室实验的优点和局限性
Methyl cyanocycloheptylideneacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, Methyl cyanocycloheptylideneacetate has been shown to be relatively safe and well-tolerated in animal models, with no significant toxicity or adverse effects reported. However, there are also some limitations to using Methyl cyanocycloheptylideneacetate in lab experiments. It is relatively unstable and can degrade over time, which can affect its potency and efficacy. Additionally, Methyl cyanocycloheptylideneacetate has a relatively short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for research on Methyl cyanocycloheptylideneacetate. One area of potential research is the development of novel synthetic methods for Methyl cyanocycloheptylideneacetate, which could improve its yield and purity. Another area of potential research is the optimization of Methyl cyanocycloheptylideneacetate's therapeutic properties, such as its potency, efficacy, and pharmacokinetics. Additionally, future research could focus on the identification of new therapeutic applications for Methyl cyanocycloheptylideneacetate, such as in autoimmune disorders or infectious diseases. Finally, future research could explore the potential synergistic effects of Methyl cyanocycloheptylideneacetate with other drugs or compounds, which could enhance its therapeutic potential.
合成方法
Methyl cyanocycloheptylideneacetate can be synthesized using various methods, including the reaction of 2-cycloheptenone with malononitrile in the presence of a base, such as potassium carbonate. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow solid, which can be purified using recrystallization. Another method involves the reaction of cycloheptanone with malononitrile in the presence of a base and a catalyst, such as ammonium acetate and acetic acid. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow oil, which can be purified using column chromatography.
科学研究应用
Methyl cyanocycloheptylideneacetate has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, Methyl cyanocycloheptylideneacetate has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models. In neurodegenerative disorder research, Methyl cyanocycloheptylideneacetate has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation research, Methyl cyanocycloheptylideneacetate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
属性
CAS 编号 |
1567-85-7 |
|---|---|
产品名称 |
Methyl cyanocycloheptylideneacetate |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI 键 |
SAJZJKZFYYBKKL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
规范 SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
其他 CAS 编号 |
1567-85-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



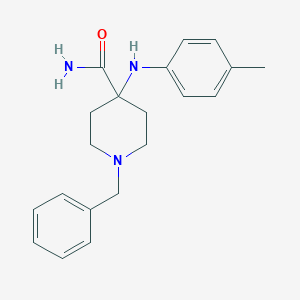
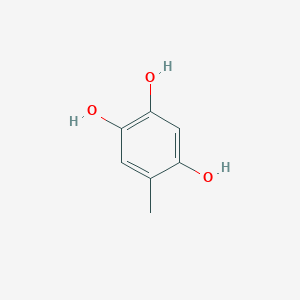
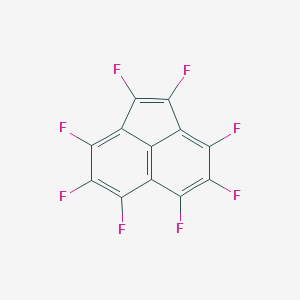
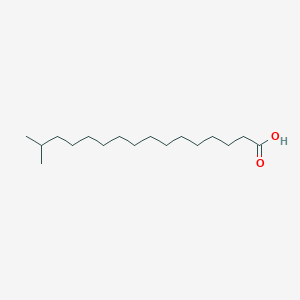
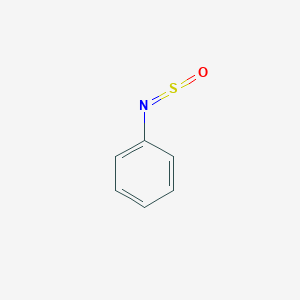
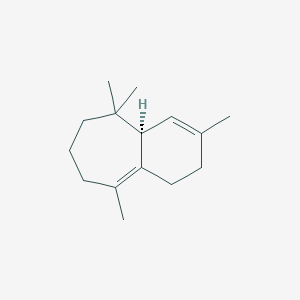
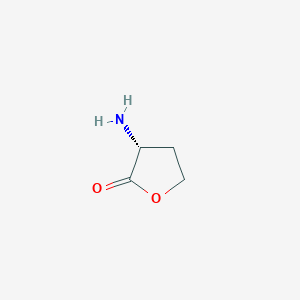
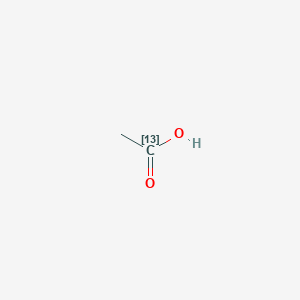
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
